6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a necroptosis inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases, neurodegenerative diseases, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine typically involves a multi-step process. One common method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This step involves the formation of hydrazone intermediates.
Cyclization: The hydrazone intermediates undergo cyclization to form the triazole ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced amine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a necroptosis inhibitor, which can help in understanding cell death mechanisms.
Medicine: Its potential as a necroptosis inhibitor makes it a candidate for the development of drugs to treat inflammatory diseases, neurodegenerative diseases, and cancers.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine involves its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis. This inhibition can reduce inflammation and cell death associated with various diseases .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound has a similar triazole ring structure but differs in its substituents.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium: This compound is used as a catalyst in various organic reactions.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine is unique due to its potent necroptosis inhibitory activity, which is not commonly observed in similar compounds. Its ability to effectively bind to RIPK1 and inhibit its activity makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine |
InChI |
InChI=1S/C5H8N4/c6-5-7-4-2-1-3-9(4)8-5/h1-3H2,(H2,6,8) |
InChI Key |
LYSKEWRGSHFUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NN2C1)N |
Origin of Product |
United States |
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